(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride
Overview
Description
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Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the overall reaction scheme.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would include information on the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, etc.Scientific Research Applications
Chiral Tweezer-Diamine Complexes
A study by Brahma et al. (2014) explored the creation of chiral tweezer-diamine complexes using (1R,2R)-1,2-diphenylethylene diamine and related compounds. These complexes demonstrated highly enhanced circular dichroism, indicating their potential use in chirality-based applications, such as enantioselective catalysis and the development of chiral materials (Brahma, Ikbal, Dhamija, & Rath, 2014).
Platinum(IV) Complex Synthesis
Kim et al. (1999) investigated the facile synthesis and structural properties of (diamine)tetracarboxylatoplatinum(IV) complexes. Their research contributed to the development of platinum-based compounds, which are crucial in medicinal chemistry and catalysis (Kim, Lee, Lee, & Sohn, 1999).
Metal Complexes of Cyclohexane Derivatives
Saito and Kidani (1986) conducted studies on platinum(II) complexes containing methyl derivatives of cis-1,2-cyclohexanediamine, revealing insights into the stereochemistry and electronic structure of such complexes. This research aids in understanding the interaction between metal ions and chiral ligands, which is valuable for designing catalysts and materials with specific properties (Saito & Kidani, 1986).
Cobalt(III) Complexes Stereochemical Regulation
Yashiro et al. (1994) demonstrated the efficient stereochemical regulation of octahedral cobalt(III) complexes by chiral bidentate ligands, highlighting the remarkable effect of the chelate-ring size on stereoselective formation. This research is crucial for the synthesis of enantiopure compounds in pharmaceuticals and asymmetric catalysis (Yashiro, Murata, Sato, Kosaka, Kobayashi, Sakurai, Yoshikawa, Komiyama, & Yano, 1994).
Safety And Hazards
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Future Directions
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properties
IUPAC Name |
(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-9(2)7-5-3-4-6(7)8;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KARKSOALPPLYBK-GPJOBVNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCC1N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCC[C@H]1N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-N1,N1-dimethylcyclopentane-1,2-diamine dihydrochloride | |
CAS RN |
1807914-23-3 | |
Record name | (1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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